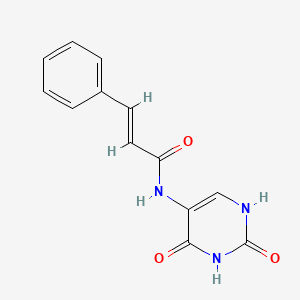
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide and related compounds typically involves multicomponent reactions, such as the Biginelli reaction or variations thereof, which allow for the efficient assembly of the pyrimidine core from simple starting materials including urea, aldehydes, and β-keto esters or similar carbonyl compounds. The synthesis process often involves catalysis under acidic or basic conditions to promote cyclization and subsequent formation of the pyrimidine ring (Hulme et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, often features extensive hydrogen bonding, both intra- and intermolecularly, which can significantly influence their crystalline structure and solubility. X-ray crystallography studies provide insights into these structures, revealing monoclinic space groups and specific bonding patterns that contribute to the compound's stability and interactions (Beaton et al., 1987).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cyclocondensation, N-acylation, and alkylation, which can be utilized to introduce functional groups and modify the core structure for specific applications or to enhance biological activity. These reactions are pivotal in the development of novel compounds with potential pharmacological properties (Śladowska et al., 1990).
Physical Properties Analysis
The physical properties of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrogen bonding significantly affects its solubility in various solvents, a critical factor for its application in different fields, including pharmaceuticals (Bookser et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. These properties are crucial for exploring the compound's utility in chemical syntheses, material science, and as potential therapeutics (Nagamatsu et al., 1984).
Propriétés
IUPAC Name |
(E)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-11(7-6-9-4-2-1-3-5-9)15-10-8-14-13(19)16-12(10)18/h1-8H,(H,15,17)(H2,14,16,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPTKUDSQMMLU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)
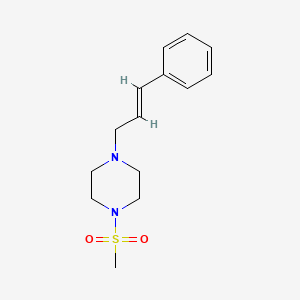
![2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
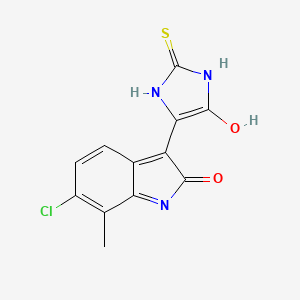


![methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5637597.png)
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)
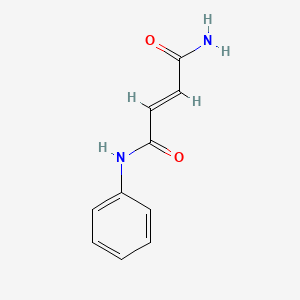
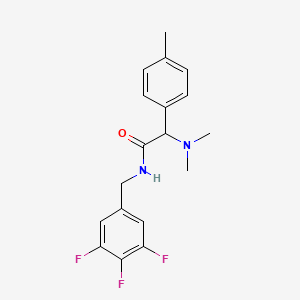
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)